1,3-dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one 1,3-dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Brand Name: Vulcanchem
CAS No.: 124886-01-7
VCID: VC0047726
InChI: InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16)
SMILES: CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol

1,3-dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one

CAS No.: 124886-01-7

Main Products

VCID: VC0047726

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

1,3-dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one - 124886-01-7

CAS No. 124886-01-7
Product Name 1,3-dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
IUPAC Name 7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one
Standard InChI InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16)
Standard InChIKey ODCKPUDNMNCWMR-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C2=C(C=C1)NC3=NC(=O)NC3=C2)C
SMILES CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Canonical SMILES CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Synonyms 1,3-dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
BMY 20844
BMY-20844
PubChem Compound 5487281
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator